4,4',6-Trimethylangelicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

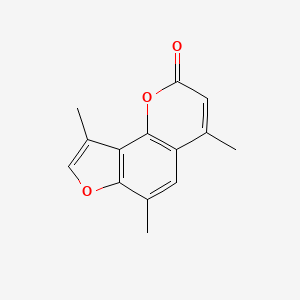

4,4',6-Trimethylangelicin is a furanocoumarin.

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

Mechanism of Action

TMA has been investigated as a potential agent in photodynamic therapy (PDT) for treating non-muscle invasive bladder cancer. Studies have shown that TMA, when activated by blue light, exhibits cytotoxic effects on human bladder cancer T24 cells. The mechanism involves the induction of apoptosis without causing genotoxicity, as evidenced by the modulation of the Wnt signaling pathway. Specifically, TMA treatment leads to increased phosphorylation of β-catenin and decreased nuclear levels of this protein, which are critical for tumor growth and progression .

Clinical Implications

The ability of TMA to inhibit key pathways associated with tumor growth makes it a promising candidate for photochemotherapy. Its application could potentially reduce recurrence rates in bladder cancer patients when combined with existing therapies .

Treatment of Cystic Fibrosis

Dual Activity as a Corrector and Potentiator

TMA has shown promise in treating cystic fibrosis (CF) by acting as both a corrector and potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). It enhances cAMP/PKA-dependent activation of wild-type CFTR and rescues chloride secretion in cells homozygous for the F508del mutation, which is a common mutation associated with CF .

Research Findings

Recent studies have demonstrated that TMA stabilizes the first membrane-spanning domain of CFTR and enhances interactions between critical protein domains. This dual functionality positions TMA as a potential therapeutic agent for improving CFTR function in patients with cystic fibrosis .

Anti-inflammatory Properties

TMA also exhibits anti-inflammatory effects, particularly in the context of respiratory diseases. It has been found to inhibit IL-8 production in airway epithelial cells exposed to Pseudomonas aeruginosa, thereby reducing inflammation associated with bacterial infections . This property further supports its potential use in managing complications related to cystic fibrosis and other respiratory conditions.

Safety and Efficacy Considerations

While TMA shows significant therapeutic potential, concerns regarding its phototoxicity and mutagenicity have been raised. Studies indicate that these adverse effects are primarily linked to direct irradiation with UVA light. Modifications to the compound's structure have been explored to mitigate these risks while retaining its beneficial properties .

Data Table: Summary of Key Findings

Case Studies

-

Bladder Cancer Study

A study evaluated the effects of TMA photoactivated by blue light on T24 bladder cancer cells, demonstrating significant cytotoxicity through apoptosis induction while preserving DNA integrity . -

Cystic Fibrosis Research

Research involving primary airway cells showed that TMA effectively rescued chloride secretion in F508del-CFTR cells, indicating its potential as a corrective agent for cystic fibrosis . -

Anti-inflammatory Response

In vitro studies revealed that TMA significantly decreased IL-8 levels in response to Pseudomonas aeruginosa exposure, suggesting its role in managing inflammation related to respiratory infections .

Analyse Des Réactions Chimiques

Key Steps:

-

Resorcinol Derivative Preparation : Bromoresorcinol or phenylresorcinol serves as the starting material for introducing substituents at position 6 .

-

Condensation : Ethyl acetoacetate reacts with resorcinol derivatives to form benzopyran-2-ones.

-

Cyclization : Alkaline conditions (e.g., KOH/EtOH) facilitate ring closure to generate the tricyclic furocoumarin structure .

Structural Modifications via Suzuki Coupling

To introduce aryl groups at position 6, Suzuki-Miyaura cross-coupling is employed using 6-bromoangelicin intermediates and arylboronic acids (e.g., phenyl, pyridyl, thiophenyl) . This reaction enables precise functionalization while preserving the angelicin core.

Example Reaction:

6-Bromoangelicin + p-Aminophenylboronic Acid → 6-p-Aminophenyl-4,4′-dimethylangelicin (pANDMA) .

| Reagent | Catalyst System | Yield (%) |

|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 60–85 |

Derivatization for Enhanced Solubility

Lipophilic TMA analogs exhibit poor water solubility, prompting salt formation strategies:

-

Mesylation : Treatment of p-aminophenyl derivatives (e.g., pANDMA) with methanesulfonic acid yields pANDMA mesylate (GY971a) , improving bioavailability by 4-fold .

| Compound | Solubility (mg/mL) | Bioavailability (AUC₀–inf nmol/L·h) |

|---|---|---|

| pANDMA | <0.1 | 2,405.4 |

| pANDMA mesylate | 1.2 | 9,402.6 |

Data from pharmacokinetic studies in mice .

Position 4: Steric Hindrance and DNA Intercalation

Bulky substituents (e.g., isopropyl, cyclopropyl) at position 4 prevent DNA intercalation, eliminating phototoxicity. For example:

-

4-Isopropyl-6-ethyl-4′-methylangelicin (IPEMA) : Synthesized via Pechmann condensation and cyclization, this derivative retains CFTR-correction activity without mutagenicity .

Metabolic Stability

-

Half-Life : Ranges from 1.87 h (pANDMA mesylate) to 21.13 h (4-PhDMA) in murine models .

-

Clearance : Lipophilic derivatives (e.g., IPEMA) exhibit slower clearance (0.0633 mL/h/g) compared to hydrophilic salts (0.0091 mL/h/g) .

Comparative Analysis of Key Derivatives

| Derivative | Position 4 Substituent | Position 6 Substituent | Key Property |

|---|---|---|---|

| TMA | Methyl | Methyl | Parent compound; phototoxic |

| IPEMA | Isopropyl | Ethyl | Non-mutagenic; CFTR corrector |

| 4-PhDMA | Phenyl | Methyl | High NF-κB inhibition |

| pANDMA mesylate | Methyl | p-Aminophenyl | Enhanced solubility/bioavailability |

Propriétés

Numéro CAS |

90370-29-9 |

|---|---|

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

4,6,9-trimethylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H12O3/c1-7-5-11(15)17-14-10(7)4-8(2)13-12(14)9(3)6-16-13/h4-6H,1-3H3 |

Clé InChI |

ZARUKNQGJBWWBA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1OC=C3C)OC(=O)C=C2C |

SMILES canonique |

CC1=CC2=C(C3=C1OC=C3C)OC(=O)C=C2C |

Key on ui other cas no. |

90370-29-9 |

Synonymes |

4,4',6-TMA 4,4',6-trimethylangelicin 4,6,4'-TMA 4,6,4'-trimethylangelicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.